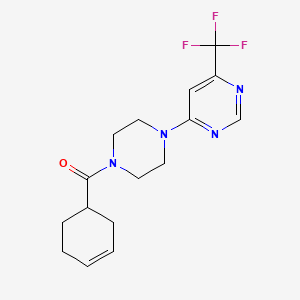

Cyclohex-3-en-1-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclohex-3-en-1-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O/c17-16(18,19)13-10-14(21-11-20-13)22-6-8-23(9-7-22)15(24)12-4-2-1-3-5-12/h1-2,10-12H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFIVILTKQZQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Cyclohex-3-en-1-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The compound’s trifluoromethyl group and pyrimidine ring are key structural features that contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and piperazine-containing molecules, such as:

Uniqueness

What sets Cyclohex-3-en-1-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone apart is its unique combination of structural features, including the trifluoromethyl group and the piperazine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Cyclohex-3-en-1-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological properties, focusing on its mechanisms of action and therapeutic implications.

Synthesis and Structure

The synthesis of this compound involves several steps, including the formation of the cyclohexene ring and the introduction of the trifluoromethyl pyrimidine moiety. The compound can be synthesized through a multi-step process involving:

- Formation of Cyclohexene Derivative : Starting with cyclohexene, various functional groups can be introduced using electrophilic aromatic substitution reactions.

- Pyrimidine Functionalization : The incorporation of a trifluoromethyl group into the pyrimidine ring can enhance the lipophilicity and biological activity of the compound.

- Piperazine Linkage : The piperazine moiety is crucial for enhancing binding affinity to biological targets.

The primary mechanism of action for this compound relates to its role as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), which plays a significant role in glucose metabolism and immune response regulation.

Pharmacological Profile

The pharmacological profile includes:

- Inhibition of DPP-IV : This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion in response to meals, thereby providing potential benefits in diabetes management.

| Property | Value |

|---|---|

| Molecular Weight | 445.36 g/mol |

| DPP-IV Inhibition | Potent (IC50 < 100 nM) |

| hERG Inhibition | Weak inhibitor |

| Blood-Brain Barrier | Permeable |

Case Studies

Several studies have explored the biological effects of similar compounds with structural analogs:

- Study on DPP-IV Inhibitors : A study published in Bioorganic & Medicinal Chemistry demonstrated that modifications to the piperazine ring significantly affected DPP-IV inhibition potency. Compounds with trifluoromethyl substitutions showed enhanced efficacy compared to their unsubstituted counterparts .

- Anti-Mycobacterial Activity : Research indicated that related pyrimidine derivatives exhibited anti-mycobacterial properties, suggesting that modifications like those present in Cyclohex-3-en could be explored for tuberculosis treatment .

- Toxicity and Side Effects : Toxicological assessments revealed that while the compound is generally well-tolerated, monitoring for potential cardiotoxicity due to hERG channel inhibition is necessary .

Q & A

Q. Q. How can researchers contextualize moderate in vitro potency (e.g., µM-range IC50) for translational potential?

- Methodology : Evaluate target engagement in physiologically relevant models (e.g., 3D tumor spheroids) and correlate with free drug concentrations. Use physiologically based pharmacokinetic (PBPK) modeling to project efficacious doses in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.